Product packaging for Methyl beta-d-glucopyranoside hemihydrate(Cat. No.:CAS No. 7000-27-3)

Methyl beta-d-glucopyranoside hemihydrate

Cat. No.: B1430754
CAS No.: 7000-27-3
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-XUUWZHRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Characterization of Methyl Beta-D-Glucopyranoside Hemihydrate

Crystallographic Analysis of Anomeric Configuration

X-ray Diffraction Studies of Tetragonal Crystal System

This compound crystallizes in the tetragonal system with space group P4₁2₁2 (no. 96), as determined by single-crystal X-ray diffraction. The unit cell parameters are a = b = 7.433(1) Å , c = 34.154(2) Å , and Z = 8 , yielding a calculated density of 1.461 g/cm³ . The asymmetric unit contains two independent molecules, each exhibiting a $$ ^4C_1 $$ chair conformation. The glycosidic bond (C1–O1) measures 1.380 Å , shorter than the average C–O bond length (1.420 Å) in related alpha-anomers, reflecting reduced steric strain in the beta configuration.

Table 1: Crystallographic Parameters of this compound

Parameter Value
Space group P4₁2₁2
a, b (Å) 7.433(1)
c (Å) 34.154(2)
Volume (ų) 1,888.2
Density (g/cm³) 1.461
R-factor 0.035
Comparative Analysis with Alpha-Anomer Crystal Packing

The beta-anomer’s crystal packing diverges markedly from methyl alpha-D-glucopyranoside, which adopts a monoclinic system (space group P2₁ ) with a = 8.214 Å , b = 7.312 Å , c = 10.892 Å , and β = 91.2° . Key differences include:

  • Hydrogen bonding : The beta form exhibits 12 intermolecular H-bonds per unit cell , including water-mediated linkages, compared to 8 in the alpha form.
  • Packing efficiency : The tetragonal beta structure achieves higher density (1.461 vs. 1.405 g/cm³) due to antiparallel alignment of glucopyranoside rings.

Molecular Conformation and Hydrogen Bonding Networks

Pyranose Ring Puckering Parameters

Cremer-Pople puckering coordinates ($$Q$$, $$\theta$$, $$\phi$$) quantify the ring’s deviation from ideal chair conformations. For the beta-anomer, Q = 0.56 Å and $$\theta = 3.5^\circ$$, indicating minimal distortion from the $$ ^4C1 $$ chair. Molecular dynamics simulations reveal μs-scale puckering interconversions between $$ ^4C1 $$ and $$ ^1C_4 $$ states, with activation energies of 20–25 kJ/mol . In contrast, the alpha-anomer shows greater flexibility ($$\theta = 9.8^\circ$$) due to steric clashes between the axial C1–OCH₃ group and adjacent hydroxyls.

Table 2: Puckering Parameters of Beta- vs. Alpha-Anomers

Parameter Beta-Anomer Alpha-Anomer
Q (Å) 0.56 0.61
$$\theta$$ (°) 3.5 9.8
$$\phi$$ (°) 0.0 45.2
Hydration Shell Dynamics in Hemihydrate Form

The hemihydrate contains one water molecule per two glucopyranoside units , forming a bifurcated H-bond network with O2–H⋯O6 and O3–H⋯O5 interactions. Quasi-elastic neutron scattering (QENS) data reveal two distinct water populations:

  • Bound water : Residence time τ = 12–15 ps , directly coordinated to O4 and O6.
  • Mobile water : τ = 1–3 ps , occupying interstitial channels along the c-axis.

This dual hydration mode stabilizes the crystal lattice, reducing the Gibbs free energy by 8.2 kJ/mol compared to the anhydrous form. Molecular dynamics simulations further show that water molecules in the beta-anomer’s hydration shell exhibit lower diffusion coefficients (1.2 × 10⁻⁹ m²/s) than bulk water, indicating strong solute-solvent coupling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B1430754 Methyl beta-d-glucopyranoside hemihydrate CAS No. 7000-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-XUUWZHRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883559
Record name Methyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

709-50-2
Record name Methyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Glucopyranoside, methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl beta-D-glucopyranoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .beta.-D-Glucopyranoside, methyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl β-D-glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

108 - 110 °C
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl beta-d-glucopyranoside hemihydrate can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to promote the formation of the glycosidic bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of enzymatic methods. Enzymes such as beta-glucosidase can catalyze the transglycosylation reaction, where glucose is converted to methyl beta-d-glucopyranoside in the presence of methanol .

Chemical Reactions Analysis

Types of Reactions

Methyl beta-d-glucopyranoside hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl beta-D-glucopyranoside hemihydrate, a derivative of glucose, has several applications in scientific research. Its molecular formula is C7H14O6·0.5H2O .

Crystal Structure and Molecular Dimensions
this compound crystallizes in the space group P41212 with specific unit cell parameters :

  • a=b=7.433(1)A˚a=b=7.433(1)Å
  • c=34.154(2)A˚c=34.154(2)Å
  • Z=8Z=8

The structure was solved using MULTAN and refined to a certain R-factor for a number of symmetry-independent reflections . The glycosidic bond C(1)-O(1) is shorter (1.380 Å), the two ring C-O distances are more nearly equal (1.440 and 1.432 Å), and the ring-oxygen valence angle is smaller (111.5°) compared to methyl alpha-D-glucopyranoside . The pyranose ring is also more puckered .

Binding Modes with Artificial Receptors
Methyl α-D-glucopyranoside's binding modes to artificial receptors have been explored, revealing how these complexes form . Two complexes exist in one crystal structure . The binding motifs observed in complexes with methyl α-D-glucoside are similar to those in protein-carbohydrate complexes . Bidentate hydrogen bonds, water or methanol-mediated hydrogen bonds, and CH⋯π interactions stabilize the complex .

Mechanism of Action

The mechanism of action of methyl beta-d-glucopyranoside hemihydrate involves its interaction with specific enzymes, such as beta-glucosidase. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, releasing glucose and methanol. This process is essential for various biochemical pathways and metabolic processes .

Comparison with Similar Compounds

Phenyl-β-D-glucopyranoside

  • Structure : Replaces the methyl group with a phenyl ring.
  • Properties: The bulkier phenyl group increases hydrophobicity, altering solubility and intermolecular interactions. Dimers of phenyl-β-D-glucopyranoside exhibit distinct hydrogen-bonding networks compared to methyl derivatives, leading to different crystalline packing behaviors .
  • Applications : Primarily used in crystallography and interaction studies, whereas methyl derivatives are more relevant in biological systems.

4-Methylumbelliferyl-β-D-glucopyranoside

  • Structure : Features a fluorogenic 4-methylumbelliferyl group.
  • Properties: Acts as a substrate for β-glucosidase enzymes, releasing fluorescent 4-methylumbelliferone upon hydrolysis. This contrasts with methyl beta-D-glucopyranoside, which lacks fluorescence properties .
  • Applications: Widely used in enzymatic assays for diagnostics, unlike the non-fluorescent methyl derivative.

Functional Group Modifications

Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate

  • Structure : Substitutes the hydroxyl group at C2 with an acetamido group and exists as a dihydrate.
  • Properties : The acetamido group enhances hydrogen-bonding capacity, while the dihydrate form increases solubility in polar solvents compared to the hemihydrate .
  • Applications : Used in glycobiology studies to mimic N-acetylglucosamine residues in glycans.

Stereochemical and Glycosidic Linkage Differences

Methyl beta-D-galactopyranosyl-(1→4)-β-D-xylopyranoside

  • Structure: Contains a β-(1→4) linkage between galactose and xylose, differing from the single glucose ring in methyl beta-D-glucopyranoside.
  • Properties : The galactose-xylose linkage introduces conformational flexibility, affecting its interaction with enzymes like β-galactosidase .
  • Applications : Serves as a model for disaccharide interactions in cellulose derivatives.

Methyl 4-O-methyl-beta-D-glucopyranoside

  • Structure : Features a methyl group at the C4 hydroxyl position.
  • Properties: The additional methyl group reduces polarity and alters oxidation reactivity. For example, Swern oxidation yields 6-aldehyde derivatives, enabling fluorescence labeling—a property absent in the unmodified methyl glucopyranoside .

Alkyl Chain Variations

Ethyl beta-D-glucopyranoside

  • Structure : Substitutes the methyl group with an ethyl chain.
  • Properties : The longer alkyl chain increases hydrophobicity, reducing aqueous solubility. In metabolomic studies, ethyl derivatives correlate with FGF-21 signaling, whereas methyl derivatives are linked to anti-inflammatory pathways .

Physicochemical Properties

Property Methyl beta-D-glucopyranoside hemihydrate Methyl 4-O-methyl-beta-D-glucopyranoside Ethyl beta-D-glucopyranoside
Molecular Formula C₇H₁₄O₆ C₈H₁₆O₆ C₈H₁₆O₆
Molecular Weight (g/mol) 194.18 208.21 208.21
Hydration State Hemihydrate Anhydrous Anhydrous
Solubility in Water High Moderate Low
Key Applications Therapeutics, plant extracts Fluorescence labeling Metabolomics

Research Findings and Implications

  • Structural Sensitivity: Minor changes, such as substituting methyl with phenyl or altering glycosidic linkages, drastically impact molecular interactions and biological activity. For instance, phenyl derivatives form unique dimeric structures unsuitable for enzyme inhibition , while methyl 4-O-methyl derivatives enable chemical modifications for analytical applications .
  • Hydration Effects: The hemihydrate form of methyl beta-D-glucopyranoside enhances stability in plant extracts compared to anhydrous or dihydrate forms of related compounds .
  • Therapeutic Potential: Methyl beta-D-glucopyranoside’s dual anti-inflammatory and anti-tumor effects make it superior to analogs like ethyl or galactose-linked derivatives in traditional medicine applications .

Biological Activity

Overview

Methyl beta-D-glucopyranoside hemihydrate (C7H14O6 · 0.5H2O) is a glycoside compound derived from glucose, notable for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. Its unique structural properties allow it to interact with enzymes and biological systems effectively.

  • Molecular Weight : 203.19 g/mol
  • Density : 1.5±0.1 g/cm³
  • Melting Point : 111-113°C
  • Boiling Point : 389.1±42.0 °C at 760 mmHg
  • Solubility : Soluble in water and organic solvents.

Biological Activity

This compound exhibits several biological activities, primarily through its interaction with enzymes such as beta-glucosidase. Below are key findings regarding its biological activity:

Enzymatic Interaction

  • Substrate for Enzymes : It serves as a substrate for beta-glucosidase, facilitating hydrolysis to yield glucose and methanol . This property is crucial for understanding its role in metabolic pathways.
  • Transglucosylation Reactions : Research indicates that methyl beta-D-glucopyranoside can be utilized to synthesize long-chain alkyl glucosides through transglucosylation using whole cells of Pichia etchellsii. Optimal conditions for this process resulted in a yield of approximately 60% .

Pharmacological Potential

  • Drug Delivery Systems : The compound is being investigated for its potential role in drug delivery systems due to its ability to enhance the solubility and bioavailability of various pharmaceutical agents.
  • Therapeutic Applications : Methyl beta-D-glucopyranoside has been studied for its potential in treating conditions related to glucose metabolism, such as diabetes. Its crystalline forms have shown promise as inhibitors of sodium-dependent glucose transporters (SGLTs), which are targets for diabetes treatment .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of methyl beta-D-glucopyranoside may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related disorders .

Comparative Analysis with Similar Compounds

CompoundKey DifferencesBiological Activity
Methyl alpha-D-glucopyranosideAnomeric carbon configuration differsDifferent enzymatic interactions
Ethyl beta-D-glucopyranosideEthyl group instead of methylAffects solubility and reactivity
Methyl beta-D-galactopyranosideContains a galactose moietyDifferent biological activities and applications

Case Studies

  • Synthesis of Alkyl Glucosides : A study demonstrated the use of methyl beta-D-glucopyranoside in synthesizing octyl glucoside, achieving significant yields under optimized conditions (8% water content, 100 mM concentration) over a reaction period of six hours .
  • Potential Antidiabetic Effects : Research into crystalline forms of similar glucopyranosides has shown their effectiveness in inhibiting SGLTs, suggesting a pathway for developing new antidiabetic medications .

Q & A

Basic: What are the established synthetic routes for Methyl β-D-glucopyranoside hemihydrate, and how do reaction conditions influence yield?

Methyl β-D-glucopyranoside hemihydrate is synthesized via glycosylation reactions, typically using chemo-enzymatic or chemical methods. A common chemo-enzymatic approach employs glycosidases (e.g., from Dictyoglomus thermophilum) to catalyze the formation of the β-glycosidic bond under mild aqueous conditions, achieving high stereoselectivity . Chemical synthesis often involves activating a glucose donor (e.g., peracetylated glucose) and reacting it with methanol in the presence of a Lewis acid catalyst (e.g., silver(I) oxide or camphor-10-sulfonic acid). For example, transglucosidation in ethanolic or methanolic solutions with camphor-10-sulfonic acid yields methyl glucosides, with reaction kinetics monitored by GC . Key factors affecting yield include:

  • Temperature : Enzymatic methods favor 25–40°C to preserve enzyme activity.
  • Solvent polarity : Methanol/ethanol mixtures optimize nucleophilicity of the hydroxyl acceptor.
  • Protecting groups : Acetyl or benzyl groups prevent unwanted side reactions during chemical synthesis .

Basic: What spectroscopic and chromatographic methods are used to confirm the structure and purity of Methyl β-D-glucopyranoside hemihydrate?

Structural confirmation relies on:

  • NMR : 1^1H and 13^13C NMR identify the anomeric configuration (β-linkage via J1,2J_{1,2} = 7–8 Hz) and glycosidic bond position. The hemihydrate form is confirmed by water-specific peaks at ~1.5 ppm in 1^1H NMR .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular formula (C7_7H14_{14}O6_6·½H2_2O, [M+Na]+^+ = 219.06) .
  • XRD : Crystallography distinguishes the hemihydrate from anhydrous forms by lattice water molecules .
  • HPLC/GC : Reverse-phase HPLC with evaporative light scattering detection (ELSD) quantifies purity (>98%), while GC-MS monitors synthetic intermediates .

Advanced: How can researchers resolve contradictions in stereoselectivity data during glycosylation reactions for this compound?

Discrepancies in stereoselectivity (e.g., gluco vs. altro configurations) often arise from competing mechanisms (SN1 vs. SN2) or solvent effects. For example, reports 11:1 gluco selectivity using Mn(15^{15}N) catalysts, whereas enzymatic methods may show variability due to enzyme-substrate flexibility. To address this:

  • Mechanistic studies : Use isotopic labeling (e.g., 13^{13}C/15^{15}N) to track reaction pathways via 2^2H NMR or kinetic isotope effects .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing β-selectivity.
  • Computational modeling : DFT calculations predict transition-state energies to rationalize selectivity trends .

Advanced: What experimental designs are recommended for studying its role as a non-metabolizable glucose analog in transport assays?

Methyl β-D-glucopyranoside hemihydrate is widely used to study glucose transporters (e.g., SGLT1/GLUT2) without metabolic interference. Key considerations:

  • Competitive assays : Co-incubate with 14^{14}C-glucose to measure uptake inhibition (IC50_{50} values).
  • pH dependence : Adjust buffer pH (e.g., 6.5–7.4) to mimic physiological conditions for sodium-coupled transport .
  • Cell models : Use Caco-2 (intestinal) or HEK293 (overexpressing transporters) cells. Validate with phlorizin (SGLT inhibitor) or cytochalasin B (GLUT inhibitor) .

Advanced: How do structural modifications (e.g., acylated derivatives) impact its biological activity in enzyme inhibition studies?

Acylation or glycosylation alters solubility and target affinity. For example:

  • Acetylated derivatives : Increased lipophilicity enhances membrane permeability but may reduce water solubility.
  • Comparative studies : shows that methyl glycosides with naphthyl groups (e.g., 1-naphthyl β-D-glucopyranoside) exhibit stronger β-glycosidase inhibition than aliphatic derivatives due to aromatic stacking with active sites.
  • Activity assays : Measure IC50_{50} against β-glucosidases (e.g., almond emulsin) using 4-nitrophenyl β-D-glucopyranoside as a chromogenic substrate .

Advanced: What analytical challenges arise when detecting Methyl β-D-glucopyranoside hemihydrate in complex biological matrices?

  • Matrix interference : Co-eluting metabolites (e.g., glucose) in plant or microbial extracts require SPE cleanup (C18 or hydrophilic-lipophilic balance cartridges) .
  • Detection limits : LC-MS/MS with MRM (e.g., m/z 219 → 85) achieves sensitivity at ng/mL levels.
  • Quantitation : Use deuterated internal standards (e.g., methyl β-D-glucopyranoside-d7) to correct for ion suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl beta-d-glucopyranoside hemihydrate
Reactant of Route 2
Reactant of Route 2
Methyl beta-d-glucopyranoside hemihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.